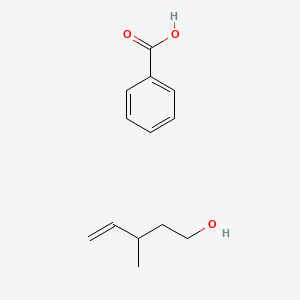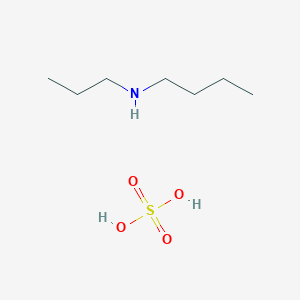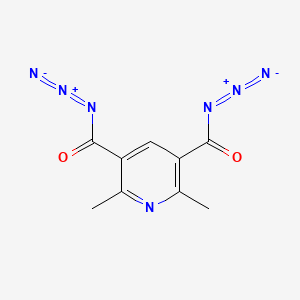
2,6-Dimethylpyridine-3,5-dicarbonyl diazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethylpyridine-3,5-dicarbonyl diazide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of two methyl groups at the 2 and 6 positions of the pyridine ring and two diazide groups at the 3 and 5 positions
准备方法
The synthesis of 2,6-Dimethylpyridine-3,5-dicarbonyl diazide typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dimethylpyridine-3,5-dicarboxylic acid.
Conversion to Diacid Chloride: The diacid is converted to the corresponding diacid chloride using thionyl chloride or oxalyl chloride under reflux conditions.
Formation of Diazide: The diacid chloride is then treated with sodium azide in an appropriate solvent, such as dimethylformamide (DMF), to yield this compound.
化学反应分析
2,6-Dimethylpyridine-3,5-dicarbonyl diazide undergoes various chemical reactions, including:
Substitution Reactions: The diazide groups can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives. Reduction reactions can convert the diazide groups to amines.
Cyclization Reactions: Under certain conditions, the compound can undergo cyclization to form heterocyclic compounds.
Common reagents used in these reactions include sodium azide, thionyl chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2,6-Dimethylpyridine-3,5-dicarbonyl diazide has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the preparation of polymers and other materials with specific properties.
Biological Studies: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicinal Chemistry: The compound is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
作用机制
The mechanism of action of 2,6-Dimethylpyridine-3,5-dicarbonyl diazide involves its ability to undergo nucleophilic substitution reactions. The diazide groups are highly reactive and can be replaced by various nucleophiles, leading to the formation of new compounds. This reactivity makes it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.
相似化合物的比较
2,6-Dimethylpyridine-3,5-dicarbonyl diazide can be compared with other similar compounds, such as:
2,6-Dimethylpyridine-3,5-dicarboxylic Acid: The parent compound from which the diazide is derived.
2,6-Dimethylpyridine-3,5-dicarboxylic Acid Diethyl Ester: A related ester derivative.
2,6-Dimethylpyridine-3,5-dicarboxamide: An amide derivative with different reactivity.
The uniqueness of this compound lies in its diazide groups, which confer high reactivity and versatility in chemical synthesis.
属性
CAS 编号 |
90886-77-4 |
|---|---|
分子式 |
C9H7N7O2 |
分子量 |
245.20 g/mol |
IUPAC 名称 |
2,6-dimethylpyridine-3,5-dicarbonyl azide |
InChI |
InChI=1S/C9H7N7O2/c1-4-6(8(17)13-15-10)3-7(5(2)12-4)9(18)14-16-11/h3H,1-2H3 |
InChI 键 |
SCIYBMKTMVYJCR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C(=N1)C)C(=O)N=[N+]=[N-])C(=O)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Phenylethynyl)-3-(prop-2-en-1-yl)bicyclo[2.2.1]heptane](/img/structure/B14355246.png)

![1-[3-(Cyclopentylsulfanyl)propoxy]-3-methoxybenzene](/img/structure/B14355258.png)

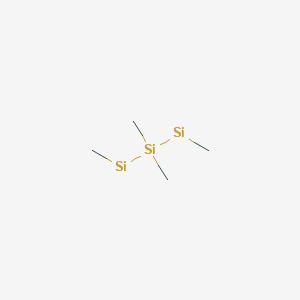
![1-Methoxy-4-[(4-methylphenyl)selanyl]benzene](/img/structure/B14355277.png)
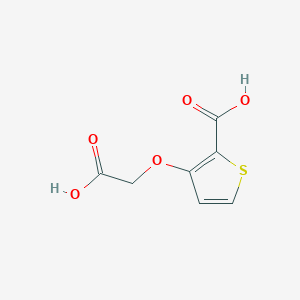
![2-[3-(4-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile](/img/structure/B14355288.png)
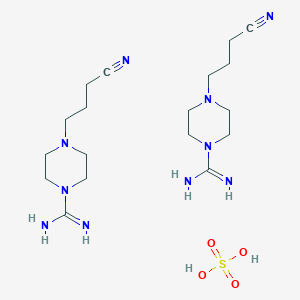
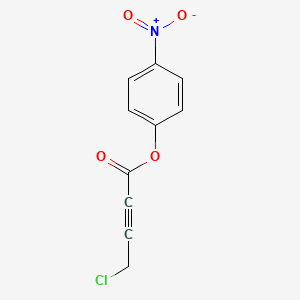

![10-[3-(Aziridin-1-yl)-2,2-dimethylpropyl]-2-chloro-10H-phenothiazine](/img/structure/B14355309.png)
